molecular formula C10H12FN B3377719 6-Fluoro-3-methyl-1,2,3,4-tetrahydroisoquinoline CAS No. 1343763-36-9

6-Fluoro-3-methyl-1,2,3,4-tetrahydroisoquinoline

Cat. No. B3377719
CAS RN: 1343763-36-9
M. Wt: 165.21
InChI Key: TUEXXTSIIMXLSL-UHFFFAOYSA-N
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Description

6-Fluoro-3-methyl-1,2,3,4-tetrahydroisoquinoline is a chemical compound with the CAS Number: 1343763-36-9 . It has a molecular weight of 165.21 . The compound is a liquid at room temperature .


Molecular Structure Analysis

The InChI Code for 6-Fluoro-3-methyl-1,2,3,4-tetrahydroisoquinoline is 1S/C10H12FN/c1-7-4-9-5-10(11)3-2-8(9)6-12-7/h2-3,5,7,12H,4,6H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and formula.


Physical And Chemical Properties Analysis

6-Fluoro-3-methyl-1,2,3,4-tetrahydroisoquinoline is a liquid at room temperature .

Scientific Research Applications

Chemical Resolution and Kinetic Studies

6-Fluoro-3-methyl-1,2,3,4-tetrahydroisoquinoline has been a subject of interest in chemical resolution and kinetic studies. Bálint et al. (2002) explored its resolution in various solvents using tartaric acid derivatives, observing strong reaction kinetics and solvent dependence. This research proposed an economic resolution process incorporating a racemization step (Bálint et al., 2002). Another study by Kmecz et al. (2001) separated its enantiomers using supercritical fluid extraction with carbon dioxide, further purifying it through partial salt formation and supercritical fluid extraction (Kmecz et al., 2001).

Biological Activities and Pharmacological Potential

Research has also been conducted on the potential biological activities of 6-Fluoro-3-methyl-1,2,3,4-tetrahydroisoquinoline and related compounds. Nagarajan et al. (1985) synthesized derivatives of 1,2-diaryl-1,2,3,4-tetrahydroisoquinoline, including compounds with fluorinated substituents, examining their antiimplantation activity in rats (Nagarajan et al., 1985).

Crystal Engineering and Structural Studies

The compound has also been involved in crystal engineering studies. Choudhury and Row (2006) investigated the crystal structures of fluorine-substituted isoquinolines, including derivatives of 6-Fluoro-3-methyl-1,2,3,4-tetrahydroisoquinoline, to understand intermolecular interactions involving fluorine (Choudhury & Row, 2006).

Synthesis and Chemical Transformations

The synthesis of various derivatives of 6-Fluoro-3-methyl-1,2,3,4-tetrahydroisoquinoline has been explored for potential applications in drug development. Hargitai et al. (2018) described a procedure for synthesizing 8-fluoro-3,4-dihydroisoquinoline, a key intermediate for synthesizing central nervous system drug candidates, based on directed ortho-lithiation reactions (Hargitai et al., 2018).

Analytical Techniques

6-Fluoro-3-methyl-1,2,3,4-tetrahydroisoquinoline has also been studied in the context of analytical techniques. Ishida et al. (1991) developed a high-performance liquid chromatographic method for determiningtetrahydroisoquinoline, including its fluorinated derivatives, in rat brain using fluorescence detection. This method involved converting these compounds into fluorescent derivatives for analytical purposes (Ishida et al., 1991).

Safety and Hazards

The compound has been classified with the signal word “Warning” and is associated with the hazard statements H302, H315, H319, H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

6-fluoro-3-methyl-1,2,3,4-tetrahydroisoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FN/c1-7-4-9-5-10(11)3-2-8(9)6-12-7/h2-3,5,7,12H,4,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUEXXTSIIMXLSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(CN1)C=CC(=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Fluoro-3-methyl-1,2,3,4-tetrahydroisoquinoline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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